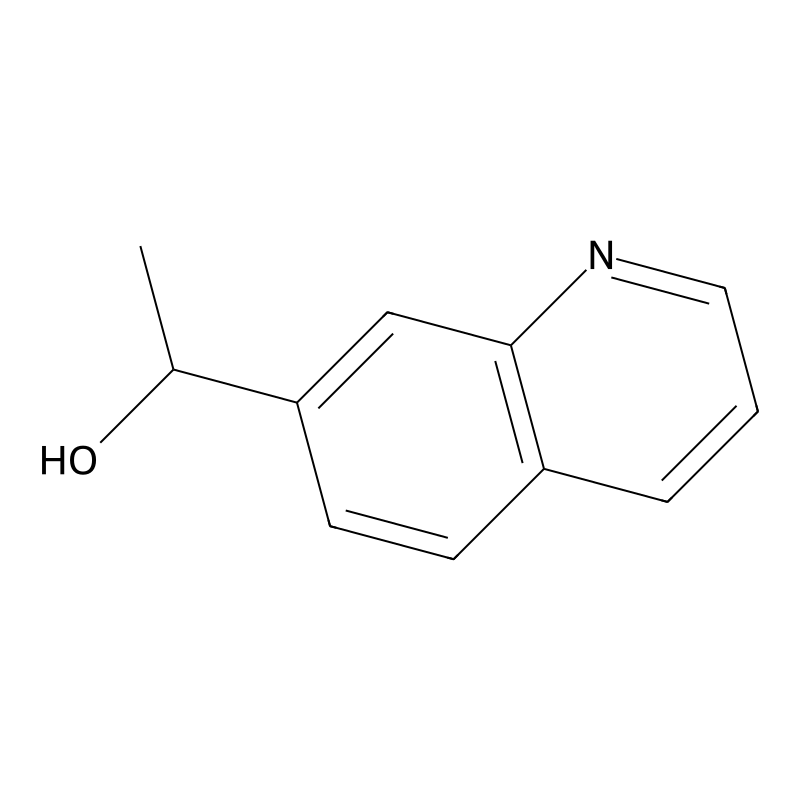

1-(Quinolin-7-yl)ethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(Quinolin-7-yl)ethanol is an organic compound characterized by the presence of a quinoline ring system substituted with a hydroxyl group and an ethyl group. The molecular formula for this compound is C₉H₉N₁O, and it features a quinoline moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. This compound has garnered interest due to its potential applications in medicinal chemistry and its unique structural properties.

- Esterification: The hydroxyl group can react with carboxylic acids to form esters.

- Oxidation: The alcohol can be oxidized to form the corresponding ketone or aldehyde.

- Substitution Reactions: The nitrogen atom in the quinoline ring can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups.

These reactions are significant for modifying the compound to enhance its biological activity or to create derivatives with novel properties.

Research indicates that compounds related to 1-(Quinolin-7-yl)ethanol exhibit various biological activities, including:

- Antimicrobial Properties: Quinoline derivatives have shown effectiveness against a range of bacterial and fungal strains.

- Anticancer Activity: Some studies suggest that quinoline-based compounds may inhibit tumor growth and induce apoptosis in cancer cells.

- Neuroprotective Effects: Certain derivatives have been investigated for their potential in protecting neuronal cells from damage.

These activities are attributed to the ability of quinoline structures to interact with biological targets, including enzymes and receptors.

The synthesis of 1-(Quinolin-7-yl)ethanol can be achieved through several methods:

- Reduction of Quinoline Derivatives: Starting from 7-chloroquinoline or other substituted quinolines, reduction reactions using lithium aluminum hydride or sodium borohydride can yield the desired alcohol.

- Hydrolysis of Quinoline Esters: Quinoline esters can be hydrolyzed under acidic or basic conditions to produce 1-(Quinolin-7-yl)ethanol.

- Multi-component Reactions: Recent advancements have introduced multi-component reactions involving aldehydes, ketones, and amines, leading to the formation of complex quinoline derivatives in high yields .

1-(Quinolin-7-yl)ethanol has potential applications in several fields:

- Pharmaceuticals: Its derivatives may serve as lead compounds in drug discovery, particularly for antimicrobial and anticancer agents.

- Chemical Synthesis: It can act as an intermediate in the synthesis of more complex organic molecules.

- Material Science: The unique properties of quinoline derivatives may find use in developing advanced materials with specific functionalities.

Studies on the interactions of 1-(Quinolin-7-yl)ethanol with biological macromolecules are crucial for understanding its mechanism of action. Research has focused on:

- Enzyme Inhibition: Investigating how this compound affects enzyme activity, particularly those involved in metabolic pathways related to cancer and infectious diseases.

- Binding Affinity Studies: Evaluating its binding interactions with receptors or proteins using techniques like surface plasmon resonance or isothermal titration calorimetry.

These studies provide insights into how modifications of the compound can enhance its efficacy as a therapeutic agent.

Several compounds share structural similarities with 1-(Quinolin-7-yl)ethanol, each exhibiting unique properties. Below is a comparison with some notable analogs:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| 8-Hydroxyquinoline | Hydroxyquinoline | Antimicrobial, Anticancer | Exhibits chelation properties |

| 4-Aminoquinoline | Aminoquinoline | Antiviral, Antiparasitic | Potential as an anti-HIV agent |

| 6-Methylquinoline | Methylated Quinoline | Antimicrobial | Enhanced lipophilicity |

| 2-Methylquinoline | Methylated Quinoline | Anticancer | Increased potency against certain cancers |

The uniqueness of 1-(Quinolin-7-yl)ethanol lies in its specific substitution pattern on the quinoline ring that may influence its biological interactions and pharmacological profile compared to these similar compounds.